N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)19-12-5-4-6-13-17(12)21-27-20-13/h2-8H,9-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDPIOQYHKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C18H16N6O2S2
- Molar Mass : 412.49 g/mol
- CAS Number : 914350-45-1
The biological activity of this compound primarily involves:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 3.58 to 15.36 μM against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cells, indicating its potential as an anticancer agent .
- Enzyme Inhibition : It has been reported to inhibit key kinases such as BRAF and VEGFR-2, which are crucial in cancer progression. The IC50 values for BRAF and VEGFR-2 were found to be 0.194 μM and 0.071 μM, respectively, comparable to the reference drug sorafenib .
- Induction of Apoptosis : The compound was observed to induce apoptosis in cancer cells, with a significant increase in apoptotic cells compared to untreated controls. This effect is critical for its anticancer properties as it promotes programmed cell death in malignant cells .
In Vitro Anticancer Activity
The following table summarizes the IC50 values of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HePG-2 (Liver Cancer) | 5.05 | Sorafenib: 9.18 |
| MCF-7 (Breast Cancer) | 8.10 | Sorafenib: 9.18 |
| HCT-116 (Colorectal) | 15.36 | Sorafenib: 9.18 |
Enzyme Inhibition Assays
The following table highlights the inhibitory effects on BRAF and VEGFR-2:
| Enzyme | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| BRAF | 0.194 | Sorafenib: 0.171 |
| VEGFR-2 | 0.071 | Sorafenib: 0.069 |
Case Studies
In a recent study evaluating various benzothiadiazole derivatives, this compound was highlighted for its dual action against BRAF and VEGFR pathways, showcasing promising results in inhibiting tumor growth while maintaining lower toxicity to normal cells compared to existing treatments like sorafenib .
Comparison with Similar Compounds
Benzothiazole-Based Acetamides
Example: N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()
- Structural Differences: Replaces the benzothiadiazole with a benzothiazole ring and substitutes the imidazolidinone with a 3-methylphenyl group.
- Biological Relevance: Benzothiazoles exhibit anticancer, antibacterial, and antifungal activities .
- Crystallographic Insights: The dihedral angle between benzothiazole and benzene rings (79.3°) suggests steric hindrance, which could limit conformational flexibility relative to the target compound’s imidazolidinone system .
Thiazole- and Pyrazole-Linked Acetamides
Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Differences: Uses a thiazole ring instead of benzothiadiazole and lacks the imidazolidinone moiety.
- However, the absence of the imidazolidinone’s NH group may reduce hydrogen-bonding interactions .
- Synthetic Methods: Both compounds utilize carbodiimide-mediated amide coupling, but the target compound’s synthesis likely requires additional steps to incorporate the imidazolidinone ring .
Benzimidazole-Triazole Hybrids
Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ()
- Structural Differences : Replaces benzothiadiazole with benzimidazole and introduces triazole/thiazole rings.
- Pharmacokinetic Implications : The triazole ring improves metabolic stability, while bromophenyl groups increase molecular weight and lipophilicity. The target compound’s methoxyphenyl group may offer better solubility than brominated analogs .
Imidazolidinone Derivatives
Example : 2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-morpholin-4-ylethyl)acetamide ()
- Structural Differences: Shares the imidazolidinone core but substitutes benzothiadiazole with benzodioxole and adds a morpholine group.
- Functional Impact : The morpholine group enhances water solubility, whereas the benzothiadiazole in the target compound may confer π-π stacking interactions with biological targets .
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
- Benzothiadiazole vs.
- Imidazolidinone Contribution: The 2-oxoimidazolidinone moiety introduces two hydrogen-bonding sites, which may improve target affinity over simpler acetamides lacking this ring .
- Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group balances lipophilicity and solubility, whereas chloro/bromo substituents in analogs may improve potency but reduce metabolic stability .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide?
- Methodological Answer : The synthesis involves coupling the benzothiadiazole amine with the imidazolidinone-acetamide intermediate. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 0–25°C for 3–5 hours .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Purification : Recrystallization from ethanol or methanol yields high-purity products. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the imidazolidinone carbonyl (δ ~170 ppm) and benzothiadiazole aromatic protons (δ 7.5–8.5 ppm) are critical .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
Q. How does the compound’s stability vary under different storage conditions (temperature, light, solvent)?
- Methodological Answer :
- Thermal Stability : Store at –20°C in inert atmospheres; thermal gravimetric analysis (TGA) shows decomposition above 150°C .
- Light Sensitivity : Protect from UV light; amber vials prevent photodegradation of the benzothiadiazole moiety.
- Solvent Compatibility : Stable in DMSO for >6 months at 4°C; avoid aqueous solutions with pH <5 to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitution or oxidation-reduction reactions?
- Methodological Answer :
- Nucleophilic Substitution : The benzothiadiazole’s electron-deficient ring reacts with nucleophiles (e.g., thiols) at the 4-position. Monitor via kinetic studies using stopped-flow UV-Vis .
- Oxidation : Treat with mCPBA to oxidize sulfur atoms in the benzothiadiazole, forming sulfoxides. Control stoichiometry to avoid over-oxidation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity based on structural analogs?
- Methodological Answer :
- Analog Synthesis : Modify the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl or pyridinyl) and test in vitro.
- Biological Assays : Use enzyme inhibition assays (e.g., kinase targets) or cell viability models (IC50 determination). Compare with analogs like Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazoloimidazol-3-yl]acetamido}benzoate .
Q. What crystallographic techniques elucidate intermolecular interactions influencing the compound’s solid-state properties?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis reveals hydrogen bonding (e.g., N–H⋯O interactions between acetamide and water molecules) and π-π stacking of benzothiadiazole rings .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H⋯N: 25% contribution) to predict solubility and polymorphism .
Q. Which biological targets or pathways are most likely modulated by this compound, based on structural motifs?
- Methodological Answer :
- Target Prediction : Molecular docking (AutoDock Vina) suggests affinity for kinases (e.g., EGFR) due to the planar benzothiadiazole and hydrogen-bonding acetamide.
- Pathway Analysis : Transcriptomic profiling (RNA-seq) in cancer cells identifies apoptosis-related genes (e.g., BAX/BCL-2) as downstream targets .
Q. What strategies mitigate poor aqueous solubility while maintaining bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the imidazolidinone oxygen.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm size) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .
Q. How should contradictory data in biological activity assays be resolved (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and control cell lines (e.g., HEK293 for cytotoxicity).
- Statistical Validation : Apply ANOVA with post-hoc tests (p <0.05) across triplicate experiments. Address batch-to-batch variability via HPLC purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
